molecular formula C11H8F3N B1358653 2-Methyl-7-(trifluoromethyl)quinoline CAS No. 324-32-3

2-Methyl-7-(trifluoromethyl)quinoline

Cat. No.: B1358653
CAS No.: 324-32-3
M. Wt: 211.18 g/mol
InChI Key: VIBTYGFMDABZCD-UHFFFAOYSA-N
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Description

2-Methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-7-(trifluoromethyl)quinoline involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted aldehydes or ketones. The Skraup cyclization is a notable example, where aniline derivatives react with acrolein or crotonic aldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-7-(trifluoromethyl)quinoline has diverse applications in scientific research:

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Comparison: 2-Methyl-7-(trifluoromethyl)quinoline is unique due to the presence of both a methyl and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical stability and biological activity compared to other quinoline derivatives. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making it a valuable modification in drug design .

Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBTYGFMDABZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625603
Record name 2-Methyl-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324-32-3
Record name 2-Methyl-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(trifluoromethyl)aniline (12.43 mL, 99.92 mmol) in 6 N HCl (50 mL) in water was added (E)-but-2-enal (18.77 mL, 229.8 mmol) dropwise at reflux. The reaction was stirred at reflux for 3 hours. After cooling to ambient temperature, ethyl acetate (200 mL) was added. The aqueous layer was separated, basified with ammonium hydroxide to about pH 9, and extracted with DCM (2×200 mL). The combined organic layers were dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give 2-methyl-7-(trifluoromethyl)quinoline (6.1 g, 28.9%) as a solid.
Quantity
12.43 mL
Type
reactant
Reaction Step One
Quantity
18.77 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Methyl-7-(trifluoromethyl)quinoline in the development of new antimalarial agents?

A1: The provided research article investigates the synthesis and antimalarial activity of a series of 4-aminoquinoline derivatives. this compound serves as a key structural component in these compounds. The researchers utilize this specific quinoline derivative to explore the impact of structural modifications on antimalarial potency, particularly against chloroquine-resistant strains of Plasmodium berghei [].

Q2: How does the introduction of different substituents on the 4-amino group of this compound affect the antimalarial activity?

A2: The study explores the impact of various alkyl amino methyl and bis-alkyl amino methyl substituents at the 4-position of the quinoline ring []. By systematically changing the size and nature of these substituents, the researchers aimed to identify structural features that contribute to enhanced antimalarial activity, particularly against chloroquine-resistant parasites. The results indicated that several compounds exhibited promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium berghei, highlighting the potential of this structural class for further development.

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